Tissue-Selective Functional Activity: Isocarboxazid Retains Full Tryptamine Potentiation in Rat Fundal Strip Where Tranylcypromine Is Completely Inactive
In a direct head-to-head comparison of six MAO inhibitors, isocarboxazid produced a 4-fold potentiation of tryptamine action on isolated rat fundal strips with an EC₅₀ of 0.05 ± 0.02 μM, the lowest concentration among all compounds tested [1]. By contrast, tranylcypromine was completely inactive across the entire concentration range tested (0.02–50 μM), despite being the most potent inhibitor of rat brain MAO in vitro (I₅₀ = 0.36 μM) [1]. Phenelzine required a nearly 2-fold higher concentration (EC₅₀ = 0.09 μM) to achieve the same effect, while iproniazid required a 94-fold higher concentration (EC₅₀ = 4.7 μM) [1]. This tissue-selectivity profile is unique to isocarboxazid among the hydrazine-class MAOIs.
| Evidence Dimension | Tryptamine potentiation EC₅₀ on isolated rat fundal strip (4-fold potentiation threshold) |
|---|---|
| Target Compound Data | Isocarboxazid EC₅₀ = 0.05 ± 0.02 μM (n=8) |
| Comparator Or Baseline | Tranylcypromine: inactive (0.02–50 μM, n=6); Phenelzine: EC₅₀ = 0.09 ± 0.02 μM (n=4); Iproniazid: EC₅₀ = 4.7 ± 0.3 μM (n=8); Nialamide: EC₅₀ = 0.18 ± 0.01 μM (n=4) |
| Quantified Difference | Isocarboxazid 94-fold more potent than iproniazid; 1.8-fold more potent than phenelzine; tranylcypromine shows zero activity vs. isocarboxazid active at 0.05 μM |
| Conditions | Isolated rat fundal strip preparation in organ bath; tryptamine as agonist; inhibitors pre-incubated; dose-ratio method for 4-fold potentiation |
Why This Matters
For ex vivo tissue pharmacology studies requiring consistent MAO inhibition across both CNS and peripheral tissues, isocarboxazid is the only hydrazine MAOI that maintains full functional activity in both compartments—tranylcypromine fails entirely in fundal tissue, making it unsuitable for experiments requiring peripheral MAO inhibition readouts.
- [1] Maxwell DR, Gray WR, Taylor EM. Table 1: Relative activity of various drugs in inhibiting mono-amine oxidase in vitro and potentiating the action of tryptamine in vitro and in vivo. Br J Pharmacol Chemother. 1961;17(3):310-320. doi:10.1111/j.1476-5381.1961.tb01118.x View Source
